![molecular formula C19H15N5O2 B2761547 2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 877635-19-3](/img/structure/B2761547.png)
2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a chemical compound that contains a triazolopyridazine core . This core is found in many heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of the triazolopyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, including pyridazine analogs, have significant pharmaceutical importance due to their diverse biological activities. The synthesis and structural analysis of such compounds, including their Density Functional Theory (DFT) calculations and Hirshfeld surface studies, contribute to understanding their potential pharmaceutical applications. These analyses help in exploring the molecular packing and intermolecular interactions, which are crucial for drug design and development (Sallam et al., 2021).
Antiviral Activity
The triazolo[4,3-b]pyridazine derivatives have been studied for their antiviral properties. Specifically, some novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis A virus (HAV), with compound 15 showing the highest effect on HAV compared to other tested compounds. This highlights the potential of triazolo[4,3-b]pyridazine derivatives in developing new antiviral drugs (Shamroukh & Ali, 2008).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines were found to act as mediator release inhibitors, showcasing potential as antiasthma agents. These compounds were synthesized through a series of reactions involving arylamidines and demonstrated to inhibit histamine release, a key factor in asthma pathogenesis. This illustrates the application of triazolo[1,5-c]pyrimidines in therapeutic interventions for asthma (Medwid et al., 1990).
Insecticidal Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis, represents another application area. This research contributes to the development of new insecticidal compounds with enhanced activity and specificity (Fadda et al., 2017).
Anticancer and Antimicrobial Activity
The creation of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines via Suzuki coupling has been explored for their anticancer and antimicrobial activity. This research underlines the significance of structural modifications in enhancing the biological activity of compounds against various cancer cell lines and microbial strains (Kumar et al., 2019).
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
The compound interacts with the Cell division protein ZipA, affecting its function
Biochemical Pathways
The biochemical pathways affected by this compound are related to bacterial cell division due to its interaction with the Cell division protein ZipA
Result of Action
The molecular and cellular effects of the compound’s action are related to its interaction with the Cell division protein ZipA, which plays a role in bacterial cell division . .
Properties
IUPAC Name |
2-phenoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(12-26-16-7-2-1-3-8-16)21-15-6-4-5-14(11-15)17-9-10-18-22-20-13-24(18)23-17/h1-11,13H,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYTSIYEQNUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)

![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)
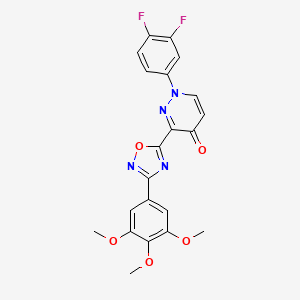
![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)
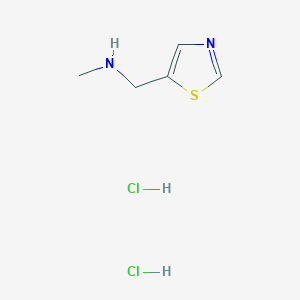
![4-Azido-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2761481.png)
![Methyl 2-[4-(2-methoxy-1-methyl-2-oxoethoxy)phenoxy]propanoate](/img/structure/B2761482.png)
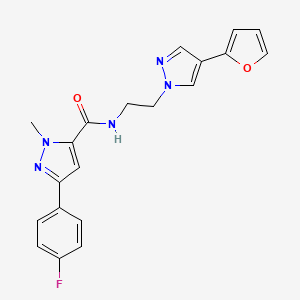
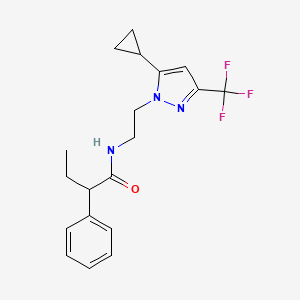
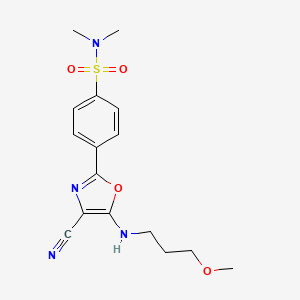
![7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2761487.png)
